molecular formula C18H25N3O3S B11549424 butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

Cat. No.: B11549424
M. Wt: 363.5 g/mol
InChI Key: LUJSYDFUNNSSOM-UHFFFAOYSA-N
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Description

Butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The diethylamino-oxoethyl sulfanyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Isobutyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate: Similar structure but with an isobutyl group instead of a butyl group.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The diethylamino-oxoethyl sulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

butyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C18H25N3O3S/c1-4-7-12-24-18(23)21-15-11-9-8-10-14(15)19-17(21)25-13-16(22)20(5-2)6-3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

LUJSYDFUNNSSOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N(CC)CC

Origin of Product

United States

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